molecular formula C13H16N4O B3795808 N-[4-(4H-1,2,4-triazol-4-yl)phenyl]pentanamide

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]pentanamide

Cat. No.: B3795808
M. Wt: 244.29 g/mol
InChI Key: GTQVQBCYJPRMBH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds, including “N-[4-(4H-1,2,4-triazol-4-yl)phenyl]pentanamide”, often serve as building blocks in the synthesis of more complex chemical structures .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized under solvothermal conditions . The reaction involves the use of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single X-ray crystal diffraction . Further characterization was done by elemental analysis, IR, TGA and PXRD .

Future Directions

The future directions for research on “N-[4-(4H-1,2,4-triazol-4-yl)phenyl]pentanamide” and similar compounds could include further exploration of their potential applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry .

Properties

IUPAC Name

N-[4-(1,2,4-triazol-4-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-3-4-13(18)16-11-5-7-12(8-6-11)17-9-14-15-10-17/h5-10H,2-4H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVQBCYJPRMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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